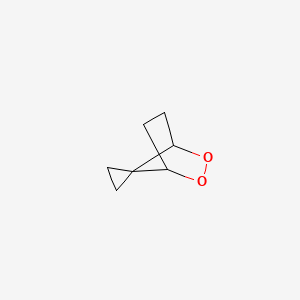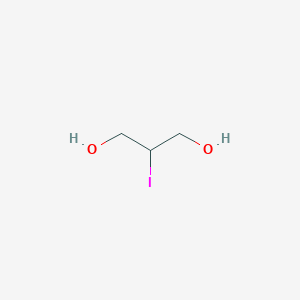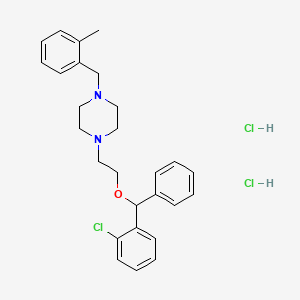
Lithium methyl adipate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lithium methyl adipate is an organolithium compound with the molecular formula C7H11LiO4. It is a derivative of adipic acid, where one of the carboxyl groups is esterified with methanol, and the other is neutralized with lithium.
准备方法
Synthetic Routes and Reaction Conditions
Lithium methyl adipate can be synthesized through the neutralization reaction of adipic acid with lithium hydroxide, followed by esterification with methanol. The general reaction scheme is as follows:
Neutralization: Adipic acid reacts with lithium hydroxide to form lithium adipate. [ \text{HOOC-(CH}_2\text{)}_4\text{-COOH} + 2 \text{LiOH} \rightarrow \text{LiOOC-(CH}_2\text{)}_4\text{-COOLi} + 2 \text{H}_2\text{O} ]
Esterification: Lithium adipate is then esterified with methanol to form this compound. [ \text{LiOOC-(CH}_2\text{)}_4\text{-COOLi} + \text{CH}_3\text{OH} \rightarrow \text{LiOOC-(CH}_2\text{)}_4\text{-COOCH}_3 + \text{LiOH} ]
Industrial Production Methods
Industrial production of this compound typically involves the same basic steps but on a larger scale. The reaction conditions are optimized to maximize yield and purity. This often involves the use of catalysts and controlled reaction environments to ensure complete conversion and minimize by-products .
化学反应分析
Types of Reactions
Lithium methyl adipate undergoes several types of chemical reactions, including:
Substitution Reactions: The lithium ion can be replaced by other cations in various substitution reactions.
Esterification and Transesterification: The ester group can participate in further esterification or transesterification reactions.
Reduction and Oxidation: The compound can be reduced or oxidized under specific conditions to form different products.
Common Reagents and Conditions
Substitution: Common reagents include halides and other nucleophiles.
Esterification: Methanol or other alcohols in the presence of acid or base catalysts.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction with lithium aluminum hydride can yield the corresponding alcohol, while oxidation with potassium permanganate can produce carboxylic acids .
科学研究应用
Lithium methyl adipate has several scientific research applications:
Organic Synthesis: It is used as a reagent in various organic synthesis reactions, particularly in the formation of complex molecules.
Materials Science: The compound is studied for its potential use in the development of new materials, including polymers and composites.
Pharmaceuticals: Research is ongoing into its potential use in drug development and delivery systems.
Catalysis: It is explored as a catalyst or catalyst precursor in various chemical reactions
作用机制
The mechanism of action of lithium methyl adipate involves its ability to act as a nucleophile and participate in various chemical reactions. The lithium ion can stabilize negative charges on intermediates, facilitating reactions that would otherwise be less favorable. This stabilization is crucial in many organic synthesis reactions, where this compound acts as a key reagent .
相似化合物的比较
Similar Compounds
Methyllithium: Another organolithium compound with similar reactivity but different applications.
Lithium Adipate: The non-esterified form of lithium methyl adipate.
Dimethyl Adipate: An ester of adipic acid with two methanol groups instead of one.
Uniqueness
This compound is unique due to its dual functionality as both an ester and a lithium salt. This dual functionality allows it to participate in a wider range of chemical reactions compared to its non-esterified or fully esterified counterparts .
属性
| 64601-11-2 | |
分子式 |
C7H11LiO4 |
分子量 |
166.1 g/mol |
IUPAC 名称 |
lithium;6-methoxy-6-oxohexanoate |
InChI |
InChI=1S/C7H12O4.Li/c1-11-7(10)5-3-2-4-6(8)9;/h2-5H2,1H3,(H,8,9);/q;+1/p-1 |
InChI 键 |
GZNFPEAFSCABAC-UHFFFAOYSA-M |
规范 SMILES |
[Li+].COC(=O)CCCCC(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[[4-[[4-[(2-Hydroxy-1-naphthyl)azo]-2,5-dimethylphenyl]phenylmethyl]-2-methylphenyl]azo]-2-naphthol](/img/structure/B13766804.png)


